

Structural Analysis of 2-Methyl-3-(methylamino)butan-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-3-(methylamino)butan-2-ol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of the chemical compound **2-Methyl-3-(methylamino)butan-2-ol**. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from analogous compounds to predict its spectroscopic characteristics. It outlines detailed hypothetical experimental protocols for its synthesis and structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide serves as a foundational resource for researchers and professionals involved in the synthesis, characterization, and potential application of novel aminobutanol derivatives.

Introduction

2-Methyl-3-(methylamino)butan-2-ol is a tertiary amino alcohol with potential applications in organic synthesis and as a building block for pharmacologically active molecules. Its structure, featuring both a hydroxyl and a secondary amine group, suggests the possibility of interesting chemical and biological properties. Accurate structural elucidation is the cornerstone of understanding its reactivity, and potential for drug development. This guide provides a predictive analysis of its key structural features and a methodological framework for its experimental verification.

Chemical and Physical Properties

Based on its structure and data from publicly available databases, the fundamental properties of **2-Methyl-3-(methylamino)butan-2-ol** are summarized below.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value	Source
Molecular Formula	C6H15NO	PubChem [1] [2]
Molecular Weight	117.19 g/mol	BLDpharm [3]
IUPAC Name	2-methyl-3-(methylamino)butan-2-ol	PubChem [1]
InChI	InChI=1S/C6H15NO/c1-5(7-4)6(2,3)8/h5,7-8H,1-4H3	PubChem [1]
InChIKey	SOHFMOBBZSGBFW-UHFFFAOYSA-N	PubChem [1]
SMILES	<chem>CC(C(C)(C)O)NC</chem>	PubChem [1]
XlogP (predicted)	0.2	PubChem [1]

Predicted Spectroscopic Data

Direct experimental spectroscopic data for **2-Methyl-3-(methylamino)butan-2-ol** is not readily available in the public domain. The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data based on the analysis of structurally similar compounds.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Predicted ¹H NMR Data (Solvent: CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 0.9 - 1.1	d	3H	-CH(CH ₃)-
~ 1.2 - 1.4	s	6H	-C(CH ₃) ₂ -
~ 2.3 - 2.5	s	3H	-NH(CH ₃)
~ 2.8 - 3.0	q	1H	-CH(CH ₃)-
~ 1.5 - 2.5 (broad)	s	1H	-OH
~ 1.5 - 2.5 (broad)	s	1H	-NH-

Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (ppm)	Assignment
~ 15 - 20	-CH(CH ₃)-
~ 25 - 30	-C(CH ₃) ₂ -
~ 30 - 35	-NH(CH ₃)
~ 60 - 65	-CH(NH)-
~ 70 - 75	-C(OH)-

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3400 - 3200	Broad	O-H stretch (hydrogen-bonded)
~ 3350 - 3310	Weak-Medium	N-H stretch
~ 2970 - 2850	Strong	C-H stretch (alkane)
~ 1470 - 1450	Medium	C-H bend (alkane)
~ 1150 - 1050	Strong	C-O stretch (tertiary alcohol)
~ 1100 - 1000	Medium	C-N stretch

Predicted Mass Spectrometry (MS) Data

m/z	Relative Abundance	Assignment
117	Low	$[M]^+$ (Molecular Ion)
102	Medium	$[M - CH_3]^+$
100	Medium	$[M - OH]^+$
88	Medium	$[M - C_2H_5]^+$
58	High	$[CH_3CH=NHCH_3]^+$ (Base Peak)
59	High	$[(CH_3)_2COH]^+$

Experimental Protocols

The following sections detail the proposed experimental methodologies for the synthesis and structural characterization of **2-Methyl-3-(methylamino)butan-2-ol**.

Proposed Synthesis Protocol: Reductive Amination

This protocol is a hypothetical procedure based on standard organic synthesis techniques for forming amino alcohols.

- **Reaction Setup:** To a solution of 3-amino-2-methylbutan-2-ol (1 equivalent) in methanol in a round-bottom flask, add formaldehyde (1.2 equivalents) at 0 °C.
- **Reduction:** After stirring for 30 minutes, add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
- **Extraction:** Extract the aqueous residue with ethyl acetate (3 x 50 mL).

- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl_3) in an NMR tube.
- **^1H NMR Acquisition:** Acquire the ^1H NMR spectrum on a 400 MHz spectrometer. Use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the ^{13}C NMR spectrum on the same instrument. Use a proton-decoupled pulse sequence.
- **Data Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software.

Infrared (IR) Spectroscopy Protocol

- **Sample Preparation:** Place a drop of the neat liquid sample on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- **Data Acquisition:** Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS) Protocol

- **Sample Introduction:** Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC).
- **Ionization:** Use Electron Ionization (EI) at 70 eV.
- **Mass Analysis:** Scan a mass range of m/z 40-200.

- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

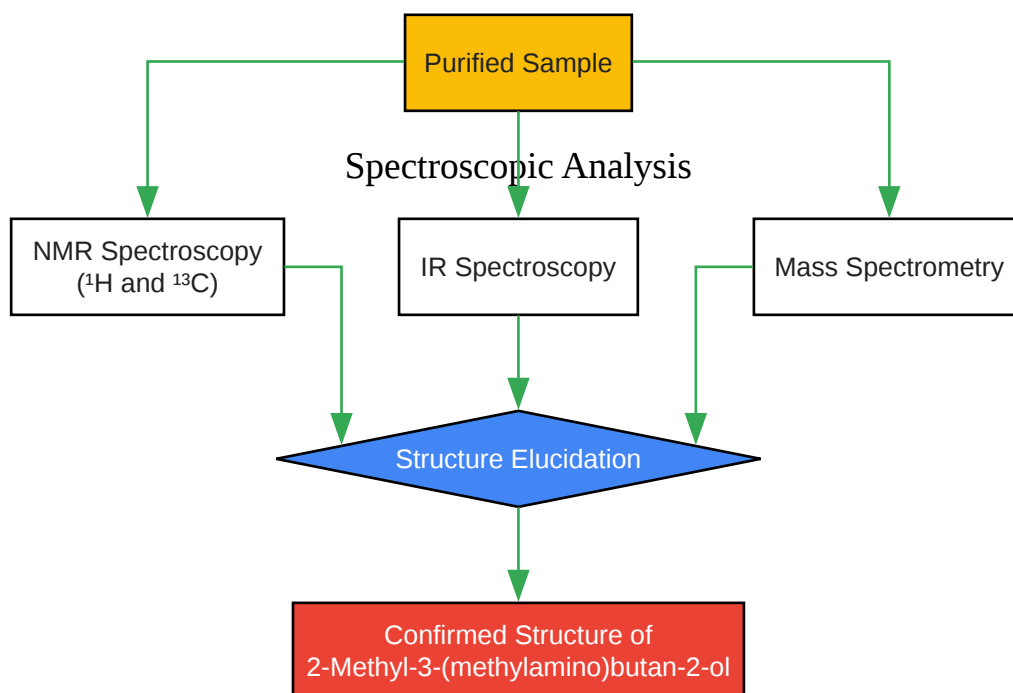
Visualizations

The following diagrams illustrate the proposed synthesis workflow and a logical flow for the structural analysis of **2-Methyl-3-(methylamino)butan-2-ol**.



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Caption: Proposed synthesis workflow for **2-Methyl-3-(methylamino)butan-2-ol**.



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Caption: Logical workflow for the structural analysis of the target compound.

Biological Activity

Currently, there is no publicly available information on the biological activity or signaling pathways associated with **2-Methyl-3-(methylamino)butan-2-ol**. Further research is required to explore its pharmacological potential.

Conclusion

This technical guide provides a predictive structural analysis and a framework for the experimental characterization of **2-Methyl-3-(methylamino)butan-2-ol**. The presented data, while predictive, offers a solid foundation for researchers to undertake the synthesis and detailed analysis of this compound. The outlined protocols are based on established methodologies and can be adapted as needed. Future studies are warranted to investigate the biological properties of this molecule, which may unveil novel applications in medicinal chemistry and drug development.

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